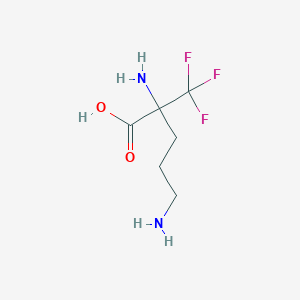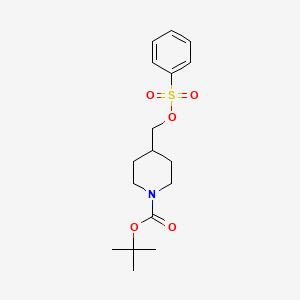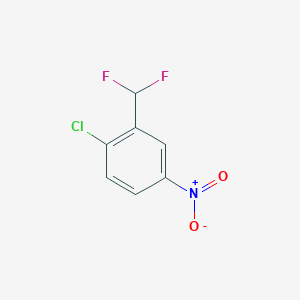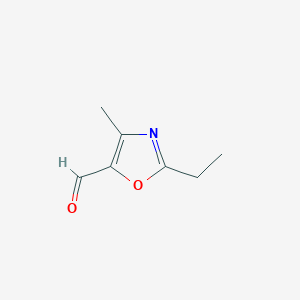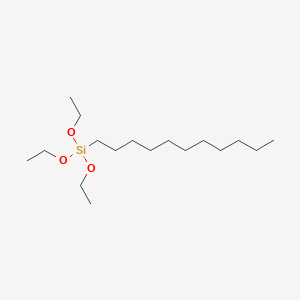
Undecyltriethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecyltriethoxysilane is an organosilane compound with the molecular formula C17H38O3Si.
准备方法
Synthetic Routes and Reaction Conditions: Undecyltriethoxysilane can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS) in the presence of a catalyst. The reaction typically involves the use of an acid or base catalyst to facilitate the hydrolysis of TEOS, followed by the condensation of the resulting silanol groups to form the siloxane bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper nanoparticles. This method allows for the selective synthesis of triethoxysilane and tetraethoxysilane, which can then be further processed to obtain this compound .
化学反应分析
Types of Reactions: Undecyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application in surface modification and the formation of self-assembled monolayers.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Can occur with various nucleophiles, leading to the formation of different functionalized silanes.
Major Products: The primary products formed from these reactions include siloxane polymers and functionalized silanes, which are used in various applications such as coatings, adhesives, and sealants .
科学研究应用
Undecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a surface modifier to create hydrophobic surfaces.
Biology: Employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of undecyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which then undergo condensation to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts hydrophobic properties to surfaces. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on substrates, leading to the formation of strong covalent bonds .
相似化合物的比较
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, used in hydrosilylation reactions and as a reducing agent.
Octadecyltrimethoxysilane: Used for preparing hydrophobic coatings and self-assembled monolayers.
11-Amino Undecyl Triethoxy Silane: Utilized in scientific research for surface modification and as a building block for various applications.
Uniqueness: Undecyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring surface modification and the formation of stable siloxane networks.
属性
IUPAC Name |
triethoxy(undecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
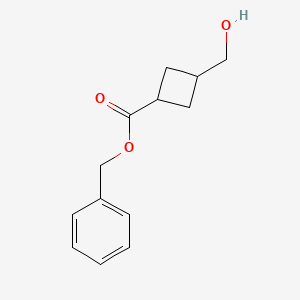
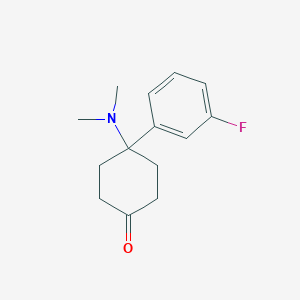

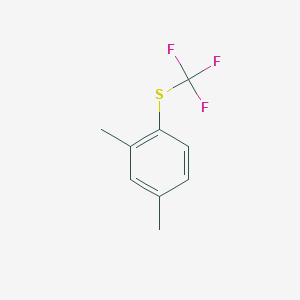
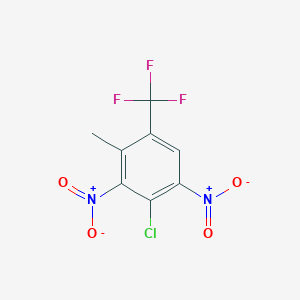
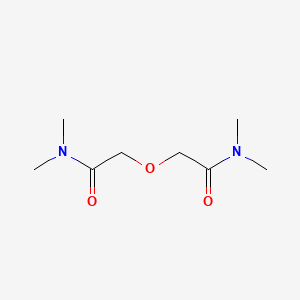
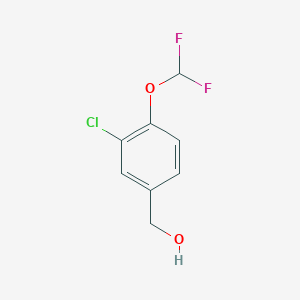
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)
